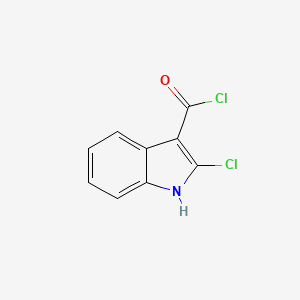

2-Chloro-1H-indole-3-carbonyl chloride

Description

Propriétés

IUPAC Name |

2-chloro-1H-indole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-8-7(9(11)13)5-3-1-2-4-6(5)12-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPQTETUXLOOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664469 | |

| Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83894-17-1 | |

| Record name | 2-Chloro-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of 2-Chloro-1H-indole-3-carboxylic Acid

The most common synthetic route to 2-Chloro-1H-indole-3-carbonyl chloride involves the conversion of 2-chloro-1H-indole-3-carboxylic acid to the corresponding acid chloride via chlorinating agents such as thionyl chloride or oxalyl chloride.

- Starting Material: 2-Chloro-1H-indole-3-carboxylic acid

- Chlorinating Agents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

- Solvent: Dichloromethane (CH₂Cl₂) or other inert organic solvents

- Conditions: Dropwise addition of chlorinating agent to a solution of the acid in solvent, followed by reflux for several hours

- Workup: Removal of solvent under reduced pressure to isolate the acid chloride as a solid

This method is favored due to its straightforwardness and relatively high yields. Industrial scale synthesis follows similar protocols but employs industrial-grade reagents and optimized reaction controls to ensure product purity and yield.

Reaction Conditions and Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Inert solvents preferred |

| Chlorinating Agent | Thionyl chloride or oxalyl chloride | Choice affects reaction rate and by-products |

| Temperature | Reflux temperature (~40-80 °C) | Ensures complete conversion |

| Reaction Time | 2 to 6 hours | Monitored by TLC or other analytical methods |

| Workup | Reduced pressure evaporation | Yields solid acid chloride |

The choice between thionyl chloride and oxalyl chloride depends on factors such as reagent availability, cost, and desired reaction kinetics. Thionyl chloride is commonly used due to its effectiveness and ease of removal of by-products (SO₂ and HCl gases).

Alternative Synthetic Approaches and Precursors

While the direct chlorination of the carboxylic acid is the primary method, the precursor 2-chloro-1H-indole-3-carboxylic acid itself can be prepared by selective chlorination of 1H-indole-3-carboxylic acid or by functional group transformations starting from indole derivatives.

- Synthesis of 1H-indole-3-carboxylic acid derivatives: These can be prepared via formylation reactions such as the Vilsmeier-Haack reaction on indole or substituted indoles, followed by oxidation or other functional group modifications.

- Selective chlorination at the 2-position: Achieved through electrophilic aromatic substitution using chlorine sources under controlled conditions to yield 2-chloro derivatives before chlorination of the carboxylic acid group.

Mechanistic Insights

The chlorination mechanism involves nucleophilic attack of the carboxylate oxygen on the electrophilic chlorinating agent, forming an intermediate acyl chlorosulfite or acyl chlorocarbonyl species, which then eliminates to form the acid chloride. The indole nitrogen and chlorine substituent at the 2-position influence the electronic environment, affecting reactivity and stability of intermediates.

Research Findings and Optimization

- Yield and Purity: Refluxing in dichloromethane with thionyl chloride typically yields this compound in high purity and yields above 80-90% after workup.

- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor conversion.

- Scale-up: Industrial synthesis requires careful control of temperature and reagent addition rates to prevent side reactions and degradation.

- Safety Considerations: Handling of thionyl chloride and oxalyl chloride requires proper ventilation and protective equipment due to release of corrosive gases.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of 2-chloro-1H-indole-3-carboxylic acid | 2-chloro-1H-indole-3-carboxylic acid | Thionyl chloride (SOCl₂) | Dichloromethane | Reflux, 2-6 hours | 85-95 | Most common, high purity |

| Chlorination with oxalyl chloride | 2-chloro-1H-indole-3-carboxylic acid | Oxalyl chloride ((COCl)₂) | Dichloromethane | Reflux, 2-6 hours | 80-90 | Alternative chlorinating agent |

| Precursor synthesis via Vilsmeier-Haack formylation | Indole derivatives | POCl₃/DMF (Vilsmeier reagent) | DMF | 0-5 °C addition, reflux | High | For preparation of carboxylic acid precursor |

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.

Reduction Reactions: Conducted under anhydrous conditions to prevent the decomposition of the reducing agent.

Oxidation Reactions: Often performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Alcohols: Formed by the reduction of the carbonyl group.

Applications De Recherche Scientifique

2-Chloro-1H-indole-3-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various indole derivatives, which are important in the development of new materials and catalysts.

Biology: Employed in the study of indole-based natural products and their biological activities.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-Chloro-1H-indole-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various biological molecules, leading to changes in their structure and function. The indole ring system is known to interact with multiple molecular targets, including enzymes and receptors, which can modulate various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Indole Derivatives

Functional Group Analogues

2.1.1. 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)

- Structural Differences : Substitution at the 7-position (Cl) and 2-position (carboxylic acid) instead of 2-Cl and 3-carbonyl chloride.

- Reactivity : The carboxylic acid group is less reactive than carbonyl chloride, limiting its utility in nucleophilic acyl substitution reactions. It is primarily used in coupling reactions (e.g., amide formation) after activation.

2.1.2. Indole-3-carboxaldehyde (CAS: 487-89-8)

- Structural Differences : Aldehyde group (-CHO) at the 3-position instead of carbonyl chloride (-COCl).

- Reactivity : The aldehyde group undergoes condensation and nucleophilic addition reactions but lacks the high reactivity of carbonyl chlorides toward amines or alcohols.

- Physical Properties : Higher melting point (193–198°C) compared to liquid or low-melting carbonyl chlorides, reflecting reduced volatility .

Substituent Positional Isomers

2.2.1. 2-Chloro-1-methyl-1H-indole-3-carbonyl chloride

- Structural Differences : Methyl group at the indole nitrogen (1-position) versus the unsubstituted NH in 2-chloro-1H-indole-3-carbonyl chloride.

Electron-Withdrawing Group Variants

2.3.1. Nitro-Substituted Indoles (e.g., C15H13N2O2, CAS: Not Provided)

- Structural Differences: Nitro (-NO₂) group at the indole ring versus chloro substituents.

- Spectroscopic Differences: ¹³C-NMR: Nitro-substituted indoles show distinct deshielding effects (e.g., C-NO₂ at δ 147.14) compared to chloro-substituted analogs (C-3 at δ 101.99–102.68) . HRMS: Accurate mass data (253.0979 vs. 223.1225) confirm differences in molecular composition .

- Reactivity : Nitro groups enhance electrophilicity but may complicate reduction steps in synthesis.

Comparative Data Table

Activité Biologique

2-Chloro-1H-indole-3-carbonyl chloride is a member of the indole family, known for its diverse biological activities and applications in medicinal chemistry. This compound's unique structure allows it to participate in various biochemical reactions, making it a significant focus of research in pharmacology and organic synthesis.

This compound is characterized by its carbonyl chloride functional group, which enhances its reactivity. This reactivity is crucial for its interactions with nucleophiles, including amino acids and other biomolecules, leading to potential enzyme inhibition and modifications in protein function.

Enzyme Interactions

The compound exhibits notable interactions with enzymes, primarily through covalent bonding with nucleophilic residues. This can result in the inhibition of specific enzymatic pathways, altering cellular functions. For instance, studies indicate that this compound can inhibit kinases, which are pivotal in cell signaling pathways, thereby affecting phosphorylation states and downstream signaling.

Cellular Effects

Research has shown that this compound influences various cellular processes. It has been observed to modulate gene expression and affect cellular metabolism. In laboratory settings, this compound can lead to significant changes in cell signaling pathways, particularly under varying dosage conditions.

The mechanism of action involves the compound's ability to bind to active sites on enzymes and other biomolecules. This binding can result in enzyme inhibition or alterations in protein structure and function. Additionally, the compound's capacity for nucleophilic substitution reactions allows it to modify DNA and other critical cellular components.

Case Studies

- Kinase Inhibition : In a study evaluating the effects of this compound on cellular signaling, it was found that at low concentrations, the compound selectively inhibited specific kinases involved in cancer cell proliferation. However, at higher concentrations, it induced cytotoxic effects leading to cell death .

- Antimicrobial Activity : The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary findings suggest that it exhibits moderate antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects such as enzyme modulation and signaling pathway enhancement.

- High Doses : Toxicity resulting in cell death and tissue damage.

Metabolic Pathways

The metabolism of this compound involves its conversion into various metabolites through enzymatic processes. These transformations can influence its biological activity and overall impact on metabolic flux within cells.

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1H-indole-3-carbonyl chloride?

The compound is typically synthesized from 2-chloro-1H-indole-3-carboxylic acid via treatment with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. The reaction is performed under anhydrous conditions, often in solvents like dichloromethane or toluene, followed by reflux (60–80°C, 4–6 hours). Excess reagent is removed under reduced pressure, and the product is purified via recrystallization or column chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the indole scaffold and chlorine substitution pattern.

- IR spectroscopy : A strong C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) are diagnostic.

- Mass spectrometry (ESI/HRMS) : For molecular ion validation (e.g., [M+H]+ or [M-Cl]+ fragments).

- X-ray crystallography : Resolves bond angles and crystallographic packing, as demonstrated for structurally related 5-chloro-1H-indole-3-carboxylic acid derivatives .

Q. How should researchers handle this compound to ensure safety?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis.

- Avoid exposure to moisture, as hydrolysis generates corrosive HCl gas. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can competing reactivity pathways be controlled during nucleophilic substitution reactions involving this compound?

The acyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols). To minimize side reactions:

- Use low temperatures (0–5°C) and slow addition of nucleophiles.

- Employ selective catalysts (e.g., DMAP for esterification) or protecting groups for the indole NH.

- Monitor reaction progress via TLC or in-situ IR to optimize yield .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

Conflicting data may arise from trace moisture or solvent impurities. Systematic studies should:

- Use rigorously dried solvents and inert reaction setups.

- Perform stability assays at controlled pH (e.g., buffer solutions) with HPLC monitoring.

- Compare degradation products (e.g., hydrolyzed carboxylic acid) via mass spectrometry .

Q. How does the electronic effect of the 2-chloro substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine at position 2 increases the electrophilicity of the carbonyl group, enhancing reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance may reduce efficiency. Computational studies (DFT) or Hammett plots can quantify these effects. Experimental optimization of ligands (e.g., XPhos) and bases (Cs₂CO₃ vs. K₃PO₄) is recommended .

Q. What are the challenges in synthesizing this compound derivatives for bioactivity studies?

Common issues include:

- Low solubility : Use polar aprotic solvents (DMF, DMSO) or sonication.

- Byproduct formation : Optimize stoichiometry (1.1–1.5 equiv nucleophile) and reaction time.

- Purification difficulties : Employ reverse-phase HPLC or preparative TLC for polar derivatives .

Methodological Notes

-

Contradiction Analysis : When conflicting data arise (e.g., reaction yields), validate protocols by replicating under identical conditions and cross-referencing with crystallographic or spectroscopic data .

-

Data Tables :

Property Value/Observation Reference Melting Point 205–209°C (decomposes) Hydrolysis Half-life (pH7) ~2 hours (25°C) IR C=O Stretch 1748 cm⁻¹

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.